molecular formula C18H25N3O6 B13846487 butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

Cat. No.: B13846487
M. Wt: 379.4 g/mol
InChI Key: CUETXFMONOSVJA-UHFFFAOYSA-N
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Description

Frovatriptan Succinate monohydrate is a pharmaceutical compound primarily used in the treatment of migraine headachesFrovatriptan Succinate monohydrate is particularly effective in treating migraines associated with menstruation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Frovatriptan Succinate monohydrate involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. The next step involves tosylation with tosyl chloride in the presence of pyridine, followed by treatment with methylamine to obtain 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. Finally, the free base is treated with succinic acid to form Frovatriptan Succinate monohydrate .

Industrial Production Methods

Industrial production of Frovatriptan Succinate monohydrate typically involves crystallization techniques. The compound can be crystallized as a monohydrate or dihydrate using a combination of acetone and water as solvents. The concentration of water and the temperature of crystallization are critical factors in determining the form of the hydrate obtained .

Chemical Reactions Analysis

Types of Reactions

Frovatriptan Succinate monohydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Frovatriptan Succinate monohydrate include sodium hydroxide, tosyl chloride, and methylamine. The conditions for these reactions often involve specific temperatures and solvents to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, which are crucial in the synthesis of Frovatriptan Succinate monohydrate .

Scientific Research Applications

Frovatriptan Succinate monohydrate has a wide range of scientific research applications:

Mechanism of Action

Frovatriptan Succinate monohydrate acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms. The compound is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels during a migraine attack .

Comparison with Similar Compounds

Frovatriptan Succinate monohydrate is unique among triptans due to its high selectivity for cerebral vasculature and minimal effects on coronary vasculature. Similar compounds include:

  • Sumatriptan
  • Almotriptan
  • Eletriptan
  • Naratriptan
  • Rizatriptan
  • Zolmitriptan

Compared to these compounds, Frovatriptan Succinate monohydrate has a longer half-life and is particularly effective in treating menstrual migraines .

Properties

IUPAC Name

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXFMONOSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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